molecular formula C13H9N5O2 B14307454 2-[(E)-(4-Aminophenyl)diazenyl]-5-nitrobenzonitrile CAS No. 113900-22-4

2-[(E)-(4-Aminophenyl)diazenyl]-5-nitrobenzonitrile

Cat. No.: B14307454
CAS No.: 113900-22-4
M. Wt: 267.24 g/mol
InChI Key: SFOWBGIZNYIMRW-UHFFFAOYSA-N
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Description

2-[(E)-(4-Aminophenyl)diazenyl]-5-nitrobenzonitrile: is an organic compound belonging to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries due to their vibrant colors and chemical properties. This particular compound is notable for its applications in scientific research, particularly in the fields of chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(E)-(4-Aminophenyl)diazenyl]-5-nitrobenzonitrile typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-aminobenzonitrile using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with 5-nitroaniline under alkaline conditions to yield the desired azo compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process .

Chemical Reactions Analysis

Types of Reactions: 2-[(E)-(4-Aminophenyl)diazenyl]-5-nitrobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-[(E)-(4-Aminophenyl)diazenyl]-5-nitrobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(E)-(4-Aminophenyl)diazenyl]-5-nitrobenzonitrile involves its interaction with molecular targets such as enzymes and cellular components. The compound can undergo redox reactions, leading to the generation of reactive intermediates that interact with biological molecules. These interactions can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of oxidative stress .

Comparison with Similar Compounds

  • 2-[(E)-(4-Nitrophenyl)diazenyl]phenol
  • 2-[(E)-(3-Acetyl-4-hydroxyphenyl)diazenyl]-4-(2-hydroxyphenyl)thiophene-3-carboxylic acid
  • 4-[(E)-2-(Biphenyl-4-yl)diazenyl]-morpholine

Uniqueness: 2-[(E)-(4-Aminophenyl)diazenyl]-5-nitrobenzonitrile is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and nitro groups allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications .

Properties

CAS No.

113900-22-4

Molecular Formula

C13H9N5O2

Molecular Weight

267.24 g/mol

IUPAC Name

2-[(4-aminophenyl)diazenyl]-5-nitrobenzonitrile

InChI

InChI=1S/C13H9N5O2/c14-8-9-7-12(18(19)20)5-6-13(9)17-16-11-3-1-10(15)2-4-11/h1-7H,15H2

InChI Key

SFOWBGIZNYIMRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)N=NC2=C(C=C(C=C2)[N+](=O)[O-])C#N

Origin of Product

United States

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